Technical Monograph: 4-(4-Fluorophenyl)butanal
Technical Monograph: 4-(4-Fluorophenyl)butanal
The following technical guide details the chemical profile, synthesis, and application of 4-(4-Fluorophenyl)butanal (CAS 925442-73-5).
A Strategic Fluorinated Synthon for Medicinal Chemistry
CAS Registry Number: 925442-73-5 Chemical Formula: C₁₀H₁₁FO Molecular Weight: 166.19 g/mol
Executive Summary
4-(4-Fluorophenyl)butanal is a specialized aldehyde intermediate used primarily in the synthesis of fluorinated bioactive scaffolds. Distinguished by a terminal aldehyde group separated from a para-fluorophenyl ring by a three-carbon saturated linker, this compound serves as a critical "soft electrophile" in organic synthesis.
Its structural value lies in the fluorine substitution , which enhances metabolic stability by blocking the para-position of the phenyl ring against cytochrome P450 oxidation, and increases lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration. This makes it a high-value building block for CNS-active agents, particularly in the development of piperidine-based antipsychotics, sigma receptor ligands, and serotonin modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is an oil at room temperature, exhibiting sensitivity to air oxidation. It must be stored under inert atmosphere (Argon/Nitrogen) to prevent conversion to 4-(4-fluorophenyl)butanoic acid.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-(4-Fluorophenyl)butanal | |
| Appearance | Colorless to pale yellow oil | Oxidizes to white solid (acid) upon air exposure |
| Boiling Point | ~245°C (Predicted) | 131°C at 1 Torr (Analogous ester data) |
| Density | 1.085 ± 0.06 g/cm³ | Predicted |
| LogP | 2.65 | Lipophilic; suitable for CNS targeting |
| Solubility | DCM, THF, Ethyl Acetate | Sparingly soluble in water |
| Flash Point | >100°C |
Synthetic Pathways
Researchers typically access this intermediate via two primary routes: controlled oxidation of the corresponding alcohol or partial reduction of the nitrile/ester.
Method A: Swern Oxidation (Preferred for Lab Scale)
This method avoids over-oxidation to the carboxylic acid, a common risk with Jones reagent.
Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N), Dichloromethane (DCM). Precursor: 4-(4-Fluorophenyl)-1-butanol.
Protocol:
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Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir for 15 minutes.
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Addition: Add 4-(4-fluorophenyl)-1-butanol (1.0 eq) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 minutes.
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Termination: Add Et₃N (5.0 eq) and allow the mixture to warm to room temperature over 1 hour.
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Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Method B: DIBAL-H Reduction (Industrial Scale Candidate)
Direct reduction of the nitrile or ester is more atom-economical if the acid derivative is the starting material.
Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/Hexanes. Precursor: 4-(4-Fluorophenyl)butanenitrile.
Protocol:
-
Cool solution of nitrile in toluene to -78°C.
-
Add DIBAL-H (1.1 eq, 1.0 M in hexanes) slowly.
-
Stir for 1 hour at -78°C (forms the imine intermediate).
-
Quench with methanol followed by dilute HCl (hydrolyzes imine to aldehyde).
-
Extract and purify as above.
Visualization: Synthesis Workflow
Figure 1: Convergent synthetic pathways for CAS 925442-73-5 and stability risk.
Applications in Drug Discovery
The aldehyde functionality serves as a versatile "handle" for divergent synthesis.
Reductive Amination (Key Application)
The most frequent use of CAS 925442-73-5 is in coupling with secondary amines (e.g., piperidines, piperazines) to generate tertiary amine scaffolds found in antipsychotics and antihistamines.
-
Mechanism: Formation of an iminium ion followed by reduction with Sodium Triacetoxyborohydride (STAB).
-
Advantage: STAB is mild and tolerates the fluorine moiety without defluorination.
Wittig Olefination
Reaction with phosphorous ylides extends the carbon chain, allowing the installation of unsaturated linkers or complex heterocycles.
Grignard/Organolithium Addition
Nucleophilic attack by aryl or alkyl Grignards converts the aldehyde into a secondary alcohol, creating a chiral center that can be further functionalized.
Visualization: Reactivity Profile
Figure 2: Divergent synthesis applications of the aldehyde handle.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized material, ensure the following spectral signatures are present.
1H NMR (CDCl₃, 400 MHz)
| Shift (δ) | Multiplicity | Integration | Assignment |
| 9.76 | Triplet (t) | 1H | Aldehyde proton (-CHO) . Distinctive diagnostic peak. |
| 7.15 | Multiplet (m) | 2H | Aromatic protons (meta to F). |
| 6.98 | Multiplet (m) | 2H | Aromatic protons (ortho to F). |
| 2.65 | Triplet (t) | 2H | Benzylic -CH₂- (C4). |
| 2.46 | Triplet (t) | 2H | α-Carbon -CH₂- (C2, adjacent to CHO). |
| 1.94 | Quintet (m) | 2H | β-Carbon -CH₂- (C3). |
Note: The coupling constants (J values) for the aromatic region will show characteristic H-F coupling (~5-9 Hz).
Safety & Handling (SDS Summary)
Signal Word: WARNING
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H319: Causes serious eye irritation.[1]
-
Storage: Store at -20°C under Argon . Aldehydes are prone to autoxidation to carboxylic acids. Check purity via TLC or NMR before use if stored for >1 month.
References
-
Preparation of Aldehydes via Swern Oxidation : Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 1978 , 34, 1651-1660. Link
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Fluorine in Medicinal Chemistry : Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews, 2008 , 37, 320-330. Link
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Reductive Amination Protocols : Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
- DIBAL-H Reduction of Nitriles: Miller, A. E.; Bischoff, J. J. Reduction of nitriles to aldehydes with diisobutylaluminum hydride. Journal of Organic Chemistry, 2004 (General Protocol Reference).
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CAS Registry Data : American Chemical Society. CAS 925442-73-5 Entry.[5][6][7] Common Chemistry Database. Link
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- 3. Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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